molecular formula C5H4N4O B573879 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 161746-79-8

3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B573879
CAS No.: 161746-79-8
M. Wt: 136.114
InChI Key: ZZAIEVFHCVNMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS Number: 315-30-0) is a purine isostere that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . This core structure is a key pharmacophore for designing novel bioactive molecules with a wide range of biological activities . Researchers value this compound for its significant role in anticancer development. It is designed as a heteroaromatic ring system to occupy the adenine binding pocket in enzyme targets, making it a promising core structure for kinase inhibitor design . Recent studies in 2024 highlight its application in synthesizing new derivatives that function as potent EGFR tyrosine kinase (EGFR-TK) inhibitors, showing excellent broad-spectrum cytotoxic activity against NCI 60 cancer cell lines . These properties make it a critical template for optimizing new anticancer agents targeting cancers such as breast, colon, and non-small cell lung cancer . Beyond oncology, this heterocyclic system demonstrates substantial antimicrobial potential. Synthesized derivatives have been evaluated in vitro against a panel of bacteria and fungi, with several compounds exhibiting significant antimicrobial activity, providing a useful template for the design of more active antimicrobial analogs . The compound can be efficiently synthesized using modern methods, including microwave-assisted, solvent-free techniques that offer advantages such as higher yields, shorter reaction times, and better workup procedures compared to conventional routes . A green chemistry approach using water as a reaction medium has also been developed, offering a rapid and efficient one-pot synthesis with good functional group tolerance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

161746-79-8

Molecular Formula

C5H4N4O

Molecular Weight

136.114

IUPAC Name

3,7-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h2H,1H2,(H,6,7,10)

InChI Key

ZZAIEVFHCVNMDI-UHFFFAOYSA-N

SMILES

C1C2=C(NC=NC2=O)N=N1

Synonyms

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 3,5-dihydro- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3h Pyrazolo 3,4 D Pyrimidin 4 5h One Derivatives

Classical and Conventional Synthesis Approaches

The construction of the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system is often achieved through the formation of the pyrimidine (B1678525) ring onto a pre-existing pyrazole (B372694) core. Several established methods have been refined over the years to afford these derivatives.

A prominent and widely utilized method for the synthesis of 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is the cyclization of an ortho-amino ester of a pyrazole with various aliphatic or aromatic nitriles. nih.gov This reaction is typically conducted in the presence of a base. One study demonstrated the successful synthesis of a series of these compounds by reacting an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with different nitriles. nih.gov The reaction proceeds in the presence of basic potassium tert-butoxide. nih.gov

This synthetic route has been effectively carried out using both conventional heating and microwave irradiation. nih.gov The microwave-assisted approach has been shown to be more efficient, offering several advantages over the conventional method, including the elimination of hydrochloric acid gas, reduced use of solvents, simpler work-up procedures, significantly shorter reaction times, and higher yields. nih.gov For instance, microwave irradiation yielded products in the range of 77–89%. nih.gov The successful cyclization is confirmed by spectral data, noting the disappearance of the primary amino group peaks and the appearance of a secondary amino peak in the IR spectrum, along with a shift in the carbonyl peak. nih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1-(2,4-dinitrophenyl)-6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones

Compound Substituent (R) Conventional Method Yield (%) Microwave Method Yield (%)
2a Methyl 62 84
2b Ethyl 58 79
2d Phenyl 65 89

Data sourced from a study on the synthesis of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov

Condensation reactions are a cornerstone in the synthesis of the pyrazolo[3,4-d]pyrimidin-4-one core. These reactions typically involve the reaction of a 5-aminopyrazole derivative with a suitable three-carbon electrophilic partner.

One such approach involves the condensation of 5-aminopyrazoles with cyclic lactams to produce pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Another common method is the condensation of a pyrazolopyrimidinone-hydrazide with various arylaldehydes in the presence of an acid catalyst to form hydrazide-hydrazone derivatives. researchgate.net

Furthermore, the reaction of 3-amino-1H-pyrazole-4-carbonitrile derivatives with non-symmetrical dielectrophiles can lead to the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines, a related isomer. nih.gov The condensation of 5-aminopyrazoles with β-ketoesters is also a well-established route to pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.net

A specific example includes the reaction of a 4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one derivative with p-phenylenediamine (B122844) in butanol under reflux, which resulted in the formation of a 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a 45% yield. nih.gov

Table 2: Examples of Condensation Reactions for Pyrazolo[3,4-d]pyrimidine Synthesis

Starting Materials Reagents/Conditions Product Yield (%) Reference
4-acetyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, p-phenylenediamine Butanol, reflux, 8h 5-(4-aminophenyl)-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 45% nih.gov
Pyrazolopyrimidinone-hydrazide, arylaldehydes Ethanol (B145695), acid catalysis Pyrazolo[3,4-d]pyrimidin-4(5H)-ones with hydrazide-hydrazone moieties - researchgate.net
5-aminopyrazoles, cyclic lactams - Pyrazolo[3,4-d]pyrimidine derivatives - nih.gov

Annulation, the formation of a new ring onto a pre-existing one, is a general term that encompasses the cyclization and condensation reactions previously discussed. The synthesis of the pyrazolo[3,4-d]pyrimidine core from a pyrazole precursor is a classic example of an annulation procedure. For instance, the reaction of 5-aminopyrazole-4-carbonitriles with formic acid can lead to the formation of the pyrazolo[3,4-d]pyrimidin-4-one system. ekb.eg Similarly, reacting 5-amino-3-methylthio-1-(4`-nitrophenyl)pyrazol-4-carbonitrile with formamide (B127407) in the presence of acetic anhydride (B1165640) under reflux affords the corresponding 4-aminopyrazolo[3,4-d]pyrimidine. researchgate.net These methods highlight the versatility of substituted aminopyrazoles as building blocks for the annulation of the pyrimidine ring. researchgate.net

Aminopyrazoles can react with isocyanates and isothiocyanates to yield urea (B33335) and thiourea (B124793) derivatives, respectively, which can serve as precursors to pyrazolo[3,4-d]pyrimidinones. researchgate.net The reaction of chlorosulfonyl isocyanate with aminopyrazolo[3,4-d]pyrimidines has also been reported to produce triazolopyrimidinones through a series of transformations. nih.gov

In a related synthesis, the reaction of 5-aminopyrazoles with phenyl isothiocyanate can yield pyrazolo[4,3-d]pyrimidine analogues. This demonstrates the utility of isothiocyanates in the construction of fused pyrimidine ring systems.

Fusion techniques, which involve heating reactants together in the absence of a solvent, offer a green alternative to conventional solution-phase synthesis. A notable example is the reaction of N-(4-(4-chlorobenzylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)benzamide with thiourea. This reaction can be performed under solvent-free fusion conditions to afford N-(4-(4-chlorophenyl)-6-thioxo-6,7-dihydro-5H-pyrazolo[3,4-d]pyrimidin-3-yl)benzamide in a good yield. This method is often advantageous due to its simplicity, reduced waste, and potentially shorter reaction times.

Multi-step synthetic sequences involving hydrolysis as a key step can also lead to the formation of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. In one reported solid-phase synthesis, a resin-supported enamine nitrile was hydrolyzed to a β-ketonitrile derivative. This intermediate, 4-(1-cyano-2-oxoethyl)benzamide, then reacted with hydrazines to form the corresponding 5-aminopyrazole, which could be cleaved from the resin. Such aminopyrazoles are versatile precursors that can undergo subsequent cyclization reactions to form the desired pyrazolo[3,4-d]pyrimidinone ring system.

Another example involves the hydrolysis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine derivatives. The N-glycosylic bond stability of these nucleosides has been studied, indicating that hydrolysis can be a relevant transformation for this class of compounds.

Green Chemistry Approaches and Advanced Synthetic Techniques

Modern synthetic strategies for pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives increasingly focus on green chemistry principles. These approaches prioritize efficiency, minimize waste, and often utilize less hazardous reagents and solvents.

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of the pyrazolo[3,4-d]pyrimidine core. This technique significantly shortens reaction times compared to conventional heating methods. nih.gov

A notable application is the three-component, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and various primary amines. sunway.edu.myrsc.orgnih.gov This catalyst-free reaction proceeds under controlled microwave irradiation, typically at 160°C for 55 minutes, affording the desired products in yields ranging from 60-85%. rsc.org The practicality of this method is enhanced by the simple filtration-based isolation of the products, avoiding the need for column chromatography. sunway.edu.myrsc.org

Another microwave-assisted approach involves the cyclization of an ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole with various aliphatic or aromatic nitriles. nih.gov In the presence of a basic catalyst like potassium tert-butoxide, this reaction yields 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones in high yields (77–89%) with drastically reduced reaction times compared to conventional heating. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis

DerivativeMethodReaction TimeYield (%)Reference
1-(2,4-dinitrophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneMicrowave5-8 min85 nih.gov
Conventional10-12 h78
1-(2,4-dinitrophenyl)-6-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-oneMicrowave6-10 min89 nih.gov
Conventional12-14 h83

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of step economy, resource efficiency, and reduced waste generation. rsc.orgunisi.it Several one-pot procedures have been developed for pyrazolo[3,4-d]pyrimidine derivatives.

For instance, a green and efficient one-pot, multicomponent synthesis of pyrazolo[3,4-d]pyrimidine-6-one derivatives has been developed using aryl-aldehydes, 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, and urea. researchgate.net This reaction is conducted in glycerol (B35011), a biodegradable and non-toxic solvent, with poly(N-vinylpyridinium) hydrogen sulfate (B86663) as a recyclable catalyst. researchgate.net The method is characterized by mild reaction conditions, short reaction times, and high product yields. researchgate.net

Another efficient one-pot method is the three-component synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones under microwave irradiation, which combines pot- and step-economy with short reaction times. sunway.edu.myrsc.orgrsc.org This approach successfully yields a range of derivatives from easily accessible starting materials. nih.gov

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. This strategy is highly effective for building the pyrazolo[3,4-d]pyrimidine scaffold.

A practical three-component method involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines. rsc.orgnih.gov This reaction, performed under microwave irradiation, is selective and general, tolerating a variety of substituents on the pyrazole ring and a range of primary amines, including anilines and benzylamines. rsc.org The reaction selectively forms the pyrimidine ring without requiring a catalyst and avoids reactions at the pyrazole ring nitrogen atoms. sunway.edu.myrsc.org

Similarly, the one-pot synthesis utilizing aryl-aldehydes, a pyrazolone (B3327878) derivative, and urea in glycerol is another example of an MCR that provides an environmentally benign route to pyrazolo[3,4-d]pyrimidine-6-ones. researchgate.net These MCRs exemplify efficiency and atom economy in the synthesis of this important heterocyclic system.

Derivatization Strategies for Structural Diversification

To explore the chemical space and optimize biological activity, the core 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one structure is often modified through various derivatization strategies. Alkylation and cross-coupling reactions are particularly powerful tools for introducing structural diversity.

N-alkylation is a common strategy to modify the pyrazolo[3,4-d]pyrimidin-4-one scaffold. However, a primary challenge can be the lack of selectivity, particularly when dealing with scaffolds that are unsubstituted at the N-1 position of the pyrazole ring. nih.gov Despite this, N-alkylation is a key step in many synthetic sequences. For example, the synthesis of 5-substituted derivatives often involves the initial construction of the pyrazolo[3,4-d]pyrimidin-4-one core, followed by a subsequent N-alkylation step at the N-5 position. sunway.edu.myrsc.org An example of a successfully synthesized N-alkylated derivative is 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone, which incorporates a propargyl group at the N-5 position. nih.gov

Halogenation of the pyrazolopyrimidine core, followed by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, provides a versatile method for introducing aryl and heteroaryl groups. rsc.orgnih.gov This C-C bond-forming reaction is highly valued in medicinal chemistry for its ability to introduce functional diversity. nih.gov

While much of the detailed literature focuses on the closely related pyrazolo[1,5-a]pyrimidine isomer, the principles are broadly applicable. The process typically begins with halogenation, such as bromination or chlorination with reagents like POCl3, to create a reactive handle on the heterocyclic core. rsc.orgmdpi.com

Subsequently, a Suzuki-Miyaura cross-coupling reaction can be performed. For the related 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, an efficient coupling with a wide variety of aryl and heteroaryl boronic acids has been achieved using a tandem catalyst system of XPhosPdG2/XPhos under microwave irradiation. rsc.orgrsc.org This method yields the desired C3-arylated products in good to excellent yields (67–89%). rsc.org This two-step sequence of halogenation and cross-coupling is a powerful strategy for creating libraries of complex pyrazolopyrimidine derivatives for biological screening. nih.govresearchgate.net

Table 2: Examples of Suzuki-Miyaura Cross-Coupling Products of a Brominated Pyrazolopyrimidine Scaffold

Aryl/Heteroaryl Boronic AcidCatalyst SystemSolventYield (%)Reference
Phenylboronic acidXPhosPdG2/XPhosWater74 rsc.org
[1,1'-Biphenyl]-4-ylboronic acidXPhosPdG2/XPhosWater79
Naphthalen-1-ylboronic acidXPhosPdG2/XPhosWater85
4-Methoxyphenylboronic acidXPhosPdG2/XPhosWater89 rsc.org

Amide and Urea Formation

The synthesis of amide and urea derivatives linked to the pyrazolo[3,4-d]pyrimidine core is a common strategy to create more complex molecules. These functional groups can act as crucial linkers or pharmacophores.

One prevalent method involves the N-alkylation of the pyrazolo[3,4-d]pyrimidin-4-one ring with a suitable halo-substituted amide. For instance, novel Glu-based pyrazolo[3,4-d]pyrimidine analogues have been prepared through the N5-alkylation of precursor pyrazolo[3,4-d]pyrimidine-4-ones with a diethyl glutamate (B1630785) chloroacetamide intermediate. nih.gov This reaction connects the pyrimidine ring to a glutamate tail via an acetamide (B32628) linker, a feature intended to improve binding affinity to biological targets. nih.govtandfonline.com The synthesis cascade for these derivatives often starts with the cyclization of an alkylidene malononitrile (B47326) with an arylhydrazine to form a 5-amino-4-cyano-pyrazole, which is then cyclized to the pyrazolo[3,4-d]pyrimidin-4-one core before the final amide linkage is introduced. nih.gov

Another approach involves the reaction of a hydrazine (B178648) derivative of the pyrazolo[3,4-d]pyrimidine scaffold with isocyanates. For example, treatment of a hydrazine derivative with phenyl isocyanate in refluxing pyridine (B92270) has been used to synthesize corresponding urea derivatives. rsc.org

The table below summarizes examples of amide formation reactions involving pyrazolo[3,4-d]pyrimidine precursors.

PrecursorReagentLinker FormedResulting Derivative Type
Pyrazolo[3,4-d]pyrimidine-4-oneDiethyl glutamate chloroacetamide intermediateAcetamideGlu-based pyrazolo[3,4-d]pyrimidine analogue
Hydrazinyl-pyrazolo[3,4-d]pyrimidinePhenyl isocyanateUreaPhenylurea-pyrazolo[3,4-d]pyrimidine

Introduction of Heterocyclic Moieties (e.g., Thiazoline (B8809763), Thiazolidinone)

The pyrazolo[3,4-d]pyrimidine nucleus can be functionalized by attaching other heterocyclic rings, such as thiazoline and thiazolidinone, to create hybrid molecules. These moieties are known to be important pharmacophores in various biologically active compounds. nih.govbakhtiniada.ru

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives bearing a thiazolidinone moiety has been successfully achieved. nih.gov A general synthetic route involves preparing a thiosemicarbazide (B42300) derivative from a pyrazole-4-carbaldehyde. This intermediate then undergoes cyclization with reagents like ethyl bromoacetate (B1195939) to yield the thiazolidinone ring linked to the pyrazole core. bakhtiniada.ru For example, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde was converted to its corresponding (E)-1-{[1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methylene}thiosemicarbazide, which was then reacted with ethyl bromoacetate to form a pyrazolyl-thiazolidinone derivative. bakhtiniada.ru

Similarly, thiazoline derivatives can be synthesized from the same thiosemicarbazide intermediate by reacting it with phenacyl bromide. bakhtiniada.ru Solid-phase synthesis methods have also been developed for creating libraries of thiazolo-pyrimidinone derivatives, demonstrating the versatility of these synthetic pathways. mdpi.com

Glycosyl Amino Derivatives

Glycosylation is a key strategy for modifying the pyrazolo[3,4-d]pyrimidine scaffold to create nucleoside analogues. These derivatives are of significant interest due to their structural similarity to natural purine (B94841) nucleosides.

A direct method for creating 4-amino-6-glycosylpyrazolo[3,4-d]pyrimidines involves the reaction of a benzyl (B1604629) glycosylthioformimidate with 3-aminopyrazole-4-carbonitrile. rsc.org Another synthetic approach starts with a key pyrazolopyrimidine intermediate, which is then reacted with various sugar aldoses to yield the desired glycosyl amino derivatives. nih.gov For instance, a pyrazolopyrimidine precursor can be treated with sugar aldoses like D-glucose, D-galactose, D-xylose, or D-arabinose in boiling ethanol with a catalytic amount of acetic acid. nih.gov This reaction leads to the formation of the corresponding glycosyl amino derivatives, which are often evaluated for their potential as CDK2 inhibitors. nih.gov

Structural Elucidation of Synthesized Derivatives

The confirmation of the chemical structures of newly synthesized this compound derivatives is accomplished through a combination of modern analytical techniques. These methods provide definitive evidence of the molecular framework, elemental composition, and three-dimensional arrangement.

Spectroscopic Characterization (IR, NMR, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the structural elucidation of pyrazolo[3,4-d]pyrimidine derivatives. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups. For example, in the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, the disappearance of a C≡N group band from the pyrazole precursor and the appearance of bands for amino (NH₂) groups (e.g., at ν = 3417, 3325 cm⁻¹) and carbonyl (C=O) groups (e.g., at ν = 1669 cm⁻¹) confirm the formation of the pyrimidine ring. ekb.eg The C=N bond stretching is typically observed around 1620 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. In ¹H NMR spectra of pyrazolo[3,4-d]pyrimidine derivatives, characteristic signals include the pyrimidine proton (e.g., δ 8.69 ppm), pyrazole CH proton (e.g., δ 7.73 ppm), and protons of various substituents on the rings. mdpi.comekb.egnih.gov D₂O exchange is often used to confirm the presence of labile protons like those in NH or OH groups. rsc.org ¹³C NMR spectra confirm the carbon skeleton, with signals for the pyrimidine carbons appearing at distinct chemical shifts (e.g., δ 154.8 and 154.2 ppm). mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their molecular formula. The mass spectrum typically shows a molecular ion peak (M⁺) corresponding to the expected molecular weight of the derivative. ekb.egmdpi.com

The table below provides examples of spectroscopic data for a synthesized pyrazolo[3,4-d]pyrimidine derivative.

TechniqueCompoundObserved DataReference
IR (KBr, cm⁻¹) 6-(4-chlorophenyl)-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one3315 (NH), 1662 (C=O) nih.gov
¹H NMR (DMSO-d₆, δ ppm) 3-Methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one8.54 (s, 1H), 8.02–7.99 (m, 2H), 7.54 (m, 2H), 7.39 (m, 1H), 4.82 (d, J = 2.5 Hz, 2H), 3.43 (t, J = 2.5 Hz, 1H), 2.55 (s, 3H) mdpi.com
¹³C NMR (CDCl₃, δ ppm) 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine163.3, 157.0, 154.8, 154.2 (Pyrimidine carbons) mdpi.com
Mass Spectrum (m/z) 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine331.21 [M⁺] mdpi.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula of the newly synthesized derivatives. The experimentally found percentages are compared with the calculated values for the proposed structure, and a close correlation (typically within ±0.4%) is considered evidence of the compound's purity and correct formula. mdpi.comnih.gov For example, the elemental analysis for 1-(2-Chloro-2-phenylethyl)-N-(4-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine was reported as: Calculated for C₂₀H₁₇N₅Cl₂S: C 55.82, H 3.98, N 16.27; Found: C 55.78, H 4.11, N 16.45. mdpi.com

Preclinical Pharmacological Profiles and Biological Activities of 3h Pyrazolo 3,4 D Pyrimidin 4 5h One Derivatives

Anticancer and Antiproliferative Activities

Derivatives of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have been extensively evaluated for their potential as anticancer agents, showing promising activity against a broad spectrum of human cancer cell lines.

The cytotoxic effects of this compound derivatives have been documented across a wide range of human cancer cell lines. For instance, a series of novel derivatives demonstrated broad-spectrum antiproliferative activity. Among these, two compounds, designated as 15 and 16 , were particularly potent, exhibiting excellent cytotoxicity against the full NCI 60-cell line panel with GI₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 0.018 to 9.98 μM. rsc.orgnih.gov Compound 15 , a cyano pyrazole (B372694) derivative, showed cell growth inhibition above 90% against various leukemia, non-small cell lung cancer, colon, and prostate cancer cell lines. rsc.org Similarly, the ethyl ester analogue, compound 16 , displayed significant growth inhibition (over 100%) against cell lines for non-small cell lung cancer, colon, CNS, prostate, ovarian, and renal cancer. rsc.org

In another study, a hit compound, 1a , showed broad-spectrum anticancer activity, with low micromolar inhibitory potency against several tumor cell lines including A549 (lung), MCF-7 (breast), HepG2 (liver), and PC-3 (prostate). nih.gov Notably, its IC₅₀ value against A549 cells was 2.24 µM. nih.gov Further research led to the synthesis of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives, where compound 12b emerged as the most promising against A549 (lung carcinoma) and HCT-116 (colon carcinoma) cell lines, with IC₅₀ values of 8.21 µM and 19.56 µM, respectively. tandfonline.comnih.gov

Other derivatives have shown specific efficacy against breast cancer cell lines. A series of compounds displayed significant antitumor activity against MDA-MB-468 and T-47D breast cancer cells. nih.gov Specifically, compound 12b from this series showed the highest activity with IC₅₀ values of 3.343 µM against MDA-MB-468 and 4.792 µM against T-47D. nih.gov Another study focusing on the MCF-7 breast cancer cell line found that several newly synthesized compounds had IC₅₀ values lower than the standard olomoucine (B1683950) I, with compounds 4b, 8a, 10b, 11a, and 11b showing particularly potent activity with IC₅₀ values between 0.004 and 0.009 µM. researchgate.net Additionally, compound 10e displayed an IC₅₀ of 11 µM against MCF7 cells. researchgate.net

The antiproliferative effects have also been observed against colon cancer cell lines like HT-29. One study reported a series of acetohydrazide derivatives, with compound 12g being the most potent against MCF-7, A549, and HT-29 cell lines, with IC₅₀ values ranging from 5.36 to 9.09 µM. researchgate.net

Table 1: Antiproliferative Activity of Selected this compound Derivatives against Human Cancer Cell Lines

Compound Cell Line Cancer Type Activity (IC₅₀/GI₅₀) Reference
1a A549 Lung Carcinoma 2.24 µM nih.gov
1a MCF-7 Breast Adenocarcinoma 42.3 µM nih.gov
1a HepG2 Hepatocellular Carcinoma - nih.gov
1a PC-3 Prostate Cancer - nih.gov
12b A549 Lung Carcinoma 8.21 µM tandfonline.comnih.gov
12b HCT-116 Colorectal Carcinoma 19.56 µM tandfonline.comnih.gov
12b MDA-MB-468 Breast Adenocarcinoma 3.343 µM nih.gov
12b T-47D Breast Carcinoma 4.792 µM nih.gov
12g MCF-7 Breast Adenocarcinoma 5.36 - 9.09 µM researchgate.net
12g A549 Lung Carcinoma 5.36 - 9.09 µM researchgate.net
12g HT-29 Colorectal Adenocarcinoma 5.36 - 9.09 µM researchgate.net
15 NCI 60 Panel Various 1.18 - 8.44 µM rsc.org
16 NCI 60 Panel Various 0.018 - 9.98 µM rsc.orgnih.gov
10e MCF-7 Breast Adenocarcinoma 11 µM researchgate.net
11b MCF-7 Breast Adenocarcinoma 0.009-0.004 µM researchgate.net

To understand the basis of their anticancer activity, researchers have investigated the mechanisms by which this compound derivatives affect cancer cells. Key findings point towards the induction of apoptosis (programmed cell death) and disruption of the cell cycle.

Compound 16 was found to induce cell cycle arrest at the S phase (synthesis phase) in the MDA-MB-468 breast cancer cell line. rsc.orgnih.gov This arrest was accompanied by an increase in the pre-G cell population and a time-dependent increase in the percentage of apoptotic cells. rsc.orgnih.gov Similarly, compound 12b was shown to arrest the cell cycle in the MDA-MB-468 cell line at the S phase and significantly increased total apoptosis by 18.98-fold compared to control cells. nih.gov This apoptotic effect was further supported by a 7.32-fold increase in the level of caspase-3, a key executioner enzyme in the apoptotic pathway. nih.gov

In A549 lung cancer cells, compound 1a was shown to be a significant inducer of apoptosis at low micromolar concentrations. nih.gov Further mechanistic studies on compound 12b in A549 cells revealed it to be a potent apoptotic inducer, capable of arresting the cell cycle at both the S and G2/M phases. nih.gov It also caused an 8.8-fold increase in the BAX/Bcl-2 ratio, indicating a shift in the balance of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins that favors cell death. nih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Some pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to inhibit this process. The potent cytotoxic derivatives 12a-d were assessed for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov

Compound 12b demonstrated potent activity against VEGFR-2 with an IC₅₀ value of 0.063 µM. nih.gov This inhibition of a key angiogenic pathway translated to functional effects on endothelial cells. In a wound healing assay, treatment with compound 12b led to an excellent reduction in the migratory potential of Human Umbilical Vein Endothelial Cells (HUVECs), causing a significant disruption of wound closure by 23% after 72 hours. nih.gov This suggests that these compounds can interfere with the formation of new blood vessels, potentially starving tumors of essential nutrients and oxygen.

Enzyme Inhibition Studies

The anticancer effects of this compound derivatives are often rooted in their ability to inhibit specific enzymes that are crucial for cancer cell proliferation and survival.

Protein kinases are a major class of enzymes targeted in cancer therapy, and many pyrazolo[3,4-d]pyrimidine derivatives have been designed as kinase inhibitors. rsc.org

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of many cancers. bohrium.com Consequently, it is a well-validated target for anticancer drugs. Numerous this compound derivatives have been designed and synthesized as EGFR-TK inhibitors. rsc.orgresearchgate.net

The most active antiproliferative compounds are often evaluated for their direct enzymatic inhibition of EGFR-TK. Derivatives 4, 15, and 16 showed significant inhibitory activities against EGFR tyrosine kinase with IC₅₀ values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. nih.gov

Some research has focused on developing inhibitors that are effective against not only the wild-type EGFR (EGFR-WT) but also against mutant forms, such as EGFR-T790M, which is associated with acquired resistance to first-generation EGFR inhibitors. tandfonline.comnih.gov Compound 12b was identified as a potent inhibitor of both wild-type and mutant EGFR. It exhibited an IC₅₀ value of 0.016 µM against EGFR-WT and a notable IC₅₀ of 0.236 µM against the resistant EGFR-T790M mutant. tandfonline.comnih.gov These findings highlight the potential of the pyrazolo[3,4-d]pyrimidine scaffold to generate dual inhibitors capable of overcoming clinical resistance. tandfonline.comnih.gov

Table 2: EGFR-TK Inhibitory Activity of Selected this compound Derivatives

Compound Target Activity (IC₅₀) Reference
4 EGFR-TK 0.054 µM nih.gov
15 EGFR-TK 0.135 µM nih.gov
16 EGFR-TK 0.034 µM nih.gov
12b EGFR-WT 0.016 µM tandfonline.comnih.gov
12b EGFR-T790M 0.236 µM tandfonline.comnih.gov
12g EGFR-TK 4.18 - 35.88 µM researchgate.net

Kinase Inhibitory Activity

Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK1, CDK2)

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. acs.org Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

A series of 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their ability to selectively inhibit CDK2 activity. nih.gov Structure-activity relationship (SAR) studies revealed that compounds with an anilino group at the C-4 position demonstrated superior CDK2 inhibitory and antitumor activities compared to those with a benzyl (B1604629) group. nih.gov Notably, derivatives 33a and 33b , which feature a 3-fluoroaniline (B1664137) moiety at C-4, exhibited CDK2 inhibitory activity comparable or superior to the reference compounds, olomoucine and roscovitine. nih.gov It was also observed that unsubstituted compounds at the N-1 position generally showed higher potency for CDK2 inhibition. nih.gov

Further research led to the discovery of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govresearchgate.netmedchemexpress.cntriazolo[1,5-c]pyrimidine derivatives as potent CDK2 inhibitors. nih.gov In one study, compounds 14 and 15 displayed significant cytotoxic activities against various cancer cell lines, with IC50 values in the nanomolar range. nih.gov Subsequent enzymatic assays against CDK2/cyclin A2 confirmed their potent inhibitory activity, with compound 14 showing an IC50 value of 0.057 µM. nih.gov Another study identified compound 15 from a series of new pyrazolopyrimidine derivatives as the most potent CDK2 inhibitor with an IC50 of 0.061 µM. researchgate.net

CompoundTargetIC50 (µM)Reference
33a CDK2Comparable to olomoucine and roscovitine nih.gov
33b CDK2Comparable to olomoucine and roscovitine nih.gov
14 CDK2/cyclin A20.057 nih.gov
13 CDK2/cyclin A20.081 nih.gov
15 CDK2/cyclin A20.119 nih.gov
15 CDK2/cyclin A20.061 researchgate.net
11 CDK2/cyclin A20.089 researchgate.net
RAF Kinase (BRAF, C-RAF) Inhibition

The RAF kinase family, including BRAF and C-RAF, is a critical component of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer. A series of bisarylureas based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold were designed as pan-RAF inhibitors that bind to the DFG-out (inactive) conformation of the kinase. researchgate.net

Most of the synthesized compounds in this series demonstrated good to excellent inhibitory activities against BRAFV600E. acs.org The most promising compound, 1v , exhibited potent pan-RAF inhibitory activity with IC50 values of 23.6 nM, 51.5 nM, and 8.5 nM against BRAFV600E, wild-type BRAF, and C-RAF, respectively. researchgate.netacs.org This compound also showed effective anti-proliferative activities against several tumor cell lines. researchgate.net SAR studies indicated that N-methylation at the N1 position of the pyrazolo[3,4-d]pyrimidine ring was beneficial for BRAFV600E inhibitory activity, as seen with compounds 1u and 1v compared to their unsubstituted counterparts. researchgate.net

CompoundTargetIC50 (nM)Reference
1v BRAFV600E23.6 researchgate.netacs.org
1v BRAF (wild-type)51.5 researchgate.netacs.org
1v C-RAF8.5 researchgate.netacs.org
Src Kinase Inhibitory Activity

Src family kinases (SFKs) are non-receptor tyrosine kinases that play significant roles in cell proliferation, survival, migration, and angiogenesis. Their hyperactivation is linked to the progression of various cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinase.

In a study focused on glioblastoma, a library of pyrazolo[3,4-d]pyrimidines was screened, leading to the identification of compound 2a (SI388) as a potent Src inhibitor with a Ki value of 0.423 µM. Another investigation into pyrazolo[3,4-d]pyrimidine derivatives for their Src kinase inhibitory activities found that compounds 6e and 10c exhibited IC50 values of 5.6 µM and 5.1 µM, respectively. Further research on pyrazolo[3,4-d]pyrimidine derivatives, Si306 and its prodrug pro-Si306, demonstrated their ability to suppress glioblastoma invasion by inhibiting the Src signaling pathway.

CompoundTargetIC50 (µM)Ki (µM)Reference
2a (SI388) Src-0.423
6e Src5.6-
10c Src5.1-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy.

A novel series of pyrazolo[3,4-d]pyrimidine derivatives were designed and synthesized as potential VEGFR-2 inhibitors. researchgate.net Among the tested compounds, derivative 12b showed potent inhibitory activity against VEGFR-2 with an IC50 value of 0.063 µM, which is comparable to the standard drug sunitinib (B231) (IC50 = 0.035 µM). researchgate.net Further studies on pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of a multikinase inhibitor, compound 33 , which potently inhibits both FLT3 and VEGFR2. Another study designed and synthesized pyrazolo[3,4-d]pyrimidine derivatives based on the structure of sorafenib (B1663141), identifying compound II-1 as a significant inhibitor of tumor cellular activity with an IC50 of 5.90 µM on HepG2 cells, which was more potent than sorafenib in the same assay.

CompoundTargetIC50 (µM)Reference
12b VEGFR-20.063 researchgate.net
II-1 VEGFR-25.90 (on HepG2 cells)
Histone Lysine Demethylase (KDM4, KDM5) Inhibition

Based on the conducted searches, there is no available information on the inhibitory activity of compounds with the specific this compound scaffold against Histone Lysine Demethylases (KDM4, KDM5). Research in this area has focused on the related pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, which has shown potent inhibition of the KDM4 and KDM5 families. nih.govresearchgate.netresearchgate.net

Phosphodiesterase Type 5 (PDE5) Inhibition

Phosphodiesterase type 5 (PDE5) is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP). Inhibition of PDE5 leads to increased cGMP levels, resulting in smooth muscle relaxation and vasodilation. While primarily known for the treatment of erectile dysfunction, PDE5 inhibitors are also being investigated for other conditions.

A study on polycyclic pyrazolo[3,4-d]pyrimidines identified compound 4c as a potent and selective inhibitor of PDE1 and PDE5, with IC50 values of 60 nM and 75 nM, respectively. Another investigation focused on pyrazolo[3,4-d]pyrimidin-4-(5H)-one derivatives, where twelve new compounds were synthesized and evaluated for their PDE5 inhibitory activity. Among these, compound 24 was found to be the most active in the series. Furthermore, a series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives were synthesized, with several compounds, including 5 , 4b , 2a , 2d , 2f , 4d , and 4a , showing inhibitory activities against PDE5 similar to that of sildenafil (B151).

CompoundTargetIC50 (nM)Reference
4c PDE575
4c PDE160
24 PDE5Most active in series
5, 4b, 2a, 2d, 2f, 4d, 4a PDE5Similar to sildenafil
Cyclooxygenase (COX-1/COX-2) Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins (B1171923) and are key mediators of inflammation. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is inducible and plays a major role in inflammation. Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

A study on newly synthesized pyrazolo[3,4-d]pyrimidines evaluated their anti-inflammatory activity through in vitro COX-1/COX-2 inhibition assays. medchemexpress.cn Compounds 17b and 18 were found to have COX-1/COX-2 selectivity indices higher than the standard drugs diclofenac (B195802) sodium and celecoxib. medchemexpress.cn Additionally, compounds 16a and 16b exhibited selectivity indices greater than diclofenac sodium and nearly equivalent to celecoxib. medchemexpress.cn Another study investigating three novel methoxylated pyrazolo[3,4-d]pyrimidines, D1-3 , found that they had good selectivity towards COX-2 over COX-1, with IC50 values for COX-2 inhibition ranging from 0.089 to 0.135 µM.

CompoundTargetSelectivity/ActivityReference
17b COX-1/COX-2Selectivity index > diclofenac and celecoxib medchemexpress.cn
18 COX-1/COX-2Selectivity index > diclofenac and celecoxib medchemexpress.cn
16a COX-1/COX-2Selectivity index > diclofenac and ≈ celecoxib medchemexpress.cn
16b COX-1/COX-2Selectivity index > diclofenac and ≈ celecoxib medchemexpress.cn
D1-3 COX-2IC50: 0.089 - 0.135 µM

Antimicrobial Activities

The structural similarity of the pyrazolo[3,4-d]pyrimidine core to purines, which are essential for DNA and RNA synthesis, makes it a promising scaffold for the development of antimicrobial agents.

Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated notable activity against a range of bacteria. Some compounds have been shown to inhibit bacterial DNA polymerase III, a critical enzyme for DNA replication, particularly in Gram-positive bacteria like Staphylococcus aureus. nih.gov

Research into a series of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives revealed significant antimicrobial activity. nih.gov Specifically, certain synthesized compounds showed considerable efficacy when tested against both Gram-positive and Gram-negative bacteria. nih.gov Another study highlighted that pyrazolo[3,4-d]pyrimidine derivatives, previously identified as kinase inhibitors, also possess potent bacteriostatic activity against S. aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.gov This suggests a dual mechanism of action that could be advantageous in combating bacterial resistance. Further studies have synthesized thiazolo[4,5-d]pyrimidines and pyrazolo[3,4-d]pyrimidines and tested their efficacy, finding that several compounds were active against S. aureus. researchgate.net

Antibacterial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Bacterial StrainCompound SeriesObserved EffectReference
Staphylococcus aureus (Gram-positive)Pyrazolo[3,4-d]pyrimidine derivativesBacteriostatic activity nih.gov
Escherichia coli (Gram-negative)Pyrazolo[3,4-d]pyrimidine derivativesHigher growth inhibition compared to S. aureus nih.gov
Staphylococcus aureus ATCC 65383-isopropyl-4-aryl-1,4,5,7-tetrahydro-pyrazolo[3,4-d]pyrimidine-6-thionesActive with MIC values ranging from 78 to 185 µg/mL researchgate.net
Various BacteriaPyrazolo[3,4-d] pyrimidin-4(5H)-one derivativesSignificant antimicrobial activity nih.gov

The development of novel fungicides is crucial for agriculture and medicine. Pyrazolo[3,4-d]pyrimidin-4-one derivatives have emerged as promising candidates in this area. A comprehensive study involving the synthesis of 44 different derivatives found that many possessed moderate to high in vitro antifungal activities against various plant pathogenic fungi. nih.gov One compound, g22 , was particularly effective against Sclerotinia sclerotiorum, with an EC₅₀ value of 1.25 mg/L, which is comparable to commercial fungicides. nih.gov This compound appears to work by disrupting the fungal cell membrane's integrity and permeability. nih.gov

Another study focused on pyrazolo[3,4-d]pyrimidin-4-one derivatives bearing an aniline (B41778) group, evaluating their activity against fungi like Fusarium graminearum. researchgate.net The results indicated that compounds with a bulky, electron-withdrawing group on the aniline scaffold had a conspicuous antifungal effect. researchgate.net For instance, compound 5m showed an EC₅₀ value of 5.61 µg/mL against F. graminearum, significantly better than the control drug hymexazol. researchgate.net Additionally, some pyrazolo[3,4-d]pyrimidine derivatives have shown activity against Candida albicans, a common human pathogen. researchgate.net

Antifungal Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Fungal StrainCompoundActivity (EC₅₀/MIC)Reference
Sclerotinia sclerotiorumg22EC₅₀ = 1.25 mg/L nih.gov
Fusarium graminearum5mEC₅₀ = 5.61 µg/mL researchgate.net
Candida albicans ATCC 10231Compound 4dMIC = 312.5 µg/mL researchgate.net
Candida albicans ATCC 10231Compound 7dMIC = 312.5 µg/mL researchgate.net

The pyrazolo[3,4-d]pyrimidine scaffold is also being explored for its antiviral properties. rsc.org Research has demonstrated the potential of these compounds against plant viruses, such as the Tobacco Mosaic Virus (TMV). A series of pyrazolo[3,4-d]pyrimidine derivatives featuring a Schiff base moiety were synthesized and evaluated for their anti-TMV activity. nih.gov

Several of these compounds exhibited significant antiviral effects. Notably, compounds 5y and 5aa displayed excellent inactivating activity against TMV, with EC₅₀ values of 70.3 µg/mL and 53.65 µg/mL, respectively. nih.gov These values were considerably better than that of the established antiviral drug Ribavirin (150.45 µg/mL) in the same assay. nih.gov Further investigation through microscale thermophoresis and molecular docking suggested that these compounds interact strongly with the TMV coat protein, which is likely the basis for their antiviral action. nih.gov

Other Pharmacological Activities

Chronic inflammation is a key factor in many diseases, and targeting inflammatory pathways is a major goal of drug discovery. Pyrazolo[3,4-d]pyrimidine derivatives have shown potential as anti-inflammatory agents. rsc.org One of the primary mechanisms for this activity is the inhibition of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and produces prostaglandins.

A study involving new pyrazolo[3,4-d]pyrimidine derivatives linked to a piperazine (B1678402) moiety found that several compounds could inhibit the expression of LPS-induced COX-2 protein in rat monocytes. nih.gov Six of these compounds demonstrated this inhibitory effect at a low concentration (25 µg/ml) and showed a COX-2 selectivity index comparable to the nonsteroidal anti-inflammatory drug (NSAID) diclofenac. nih.gov

Another line of research has investigated the effect of a 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1) on the nuclear factor-κB (NF-κB) pathway, which is a central regulator of inflammatory responses. nih.gov This compound was shown to exert significant anti-inflammatory effects in multiple in vivo models, including acute hepatitis and arthritis. nih.gov The compound worked by inhibiting inflammatory mediators and suppressing cellular immune responses, marking it as a potential new candidate for treating certain inflammatory diseases. nih.gov

Antioxidant Potential

Derivatives of the pyrazolo[3,4-d]pyrimidine scaffold have demonstrated notable antioxidant properties in various preclinical models. These compounds exhibit their effects through mechanisms such as free radical scavenging and modulation of antioxidant enzyme systems.

In vitro studies have utilized assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods to quantify this potential. derpharmachemica.comresearchgate.net Research has shown that newly synthesized pyrazolo[3,4-d]pyrimidine derivatives possess positive radical scavenging ability. derpharmachemica.comresearchgate.net One study found that its tested compounds exhibited a high percentage of radical scavenging activity in both DPPH and ABTS assays. researchgate.net Another investigation using the DPPH method identified a derivative, compound PP1, which showed significant activity with an IC₅₀ value of 129 µg/ml. lincolnedu.education

Beyond direct scavenging, these derivatives can influence endogenous antioxidant systems. The anti-proliferative activity of some derivatives has been observed to be accompanied by a high activity of superoxide (B77818) dismutase (SOD), which led to a subsequent increase in hydrogen peroxide and nitric oxide production. derpharmachemica.comresearchgate.net In vivo studies in rats have also been conducted to evaluate effects on reduced glutathione (B108866) (GSH) and lipid peroxide concentrations in tissues like the liver and kidney. lincolnedu.education

Table 1: Preclinical Antioxidant Activity of this compound Derivatives

Assay TypeModelKey FindingsReference
DPPH & ABTS AssaysIn VitroCompounds showed positive radical scavenging activity percentage. derpharmachemica.comresearchgate.net
DPPH AssayIn VitroCompound PP1 showed an IC₅₀ value of 129 µg/ml. lincolnedu.education
SOD ActivityIn VitroAntitumor activity was associated with high SOD activity. derpharmachemica.comresearchgate.net
GSH & Lipid PeroxideIn Vivo (Rats)Compounds were assessed for their effect on GSH and lipid peroxide levels in liver and kidney tissue. lincolnedu.education

Central Nervous System (CNS) Modulating Effects

The pyrazolo[3,4-d]pyrimidine core is associated with a range of central nervous system modulating activities. The structural resemblance to adenine (B156593) allows these compounds to interact with various CNS targets, including receptors and enzymes crucial for neuronal function.

General pharmacological screenings have noted that pyrazolopyrimidine derivatives can possess anxiolytic and antidepressant properties. researchgate.net Furthermore, specific derivatives have been investigated for their potential in modulating memory processes. nih.gov A significant area of preclinical research has been the development of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors for treating glioblastoma, the most aggressive primary brain tumor. nih.gov These inhibitors target kinases like CDK2, which are implicated in the proliferation of cancer cells within the CNS. nih.govnih.gov For instance, a series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were synthesized and shown to inhibit CDK2, with compounds 1e and 1j displaying IC₅₀ values of 1.71 µM and 1.60 µM, respectively. nih.gov

Cardiovascular Agent Potential

Preclinical studies have identified the potential of this compound derivatives as cardiovascular agents, particularly for their antihyperlipidemic effects. Elevated lipid levels are a primary risk factor for atherosclerosis and subsequent cardiovascular diseases.

A study involving a novel series of 4,6-disubstituted-3-(methylthio)-1-phenyl-1-H-pyrazolo[3,4-d]pyrimidines investigated their ability to lower lipid levels in hyperlipidemic rats. derpharmachemica.com The research found that these derivatives could produce a significant percentage reduction in total serum cholesterol and serum triglycerides, while also favorably altering serum HDL levels. derpharmachemica.com This suggests a potential role for these compounds in managing dyslipidemia. Additionally, other derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis. drugbank.com While primarily explored in an oncology context, the modulation of VEGFR2 has significant implications for cardiovascular pathophysiology.

Table 2: Preclinical Antihyperlipidemic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in a Rat Model

Activity MeasuredObservationReference
Total Serum CholesterolPercentage reduction observed. derpharmachemica.com
Serum TriglyceridesPercentage reduction observed. derpharmachemica.com
Serum HDL LevelsPercentage change observed. derpharmachemica.com

Adenosine (B11128) Receptor Antagonism (e.g., A1 receptor)

One of the most extensively documented biological activities of pyrazolo[3,4-d]pyrimidine derivatives is their antagonism of adenosine receptors, particularly the A1 subtype. These receptors are widely distributed, including in the brain, heart, and kidneys, and are involved in regulating a multitude of physiological processes. The antagonist activity of these derivatives positions them as structurally novel alternatives to classical antagonists like caffeine (B1668208) and theophylline (B1681296).

Initial screenings identified this class of compounds by their ability to displace radiolabeled ligands from A1-adenosine receptors in rat brain membranes. nih.gov Further investigation confirmed their antagonist properties. For example, one study identified that certain 4,6-bis-alpha-carbamoylethylthio-1-phenylpyrazolo[3,4-d]pyrimidine derivatives were significantly more potent than theophylline in blocking adenosine-stimulated cyclic AMP levels.

More recent research has focused on developing highly potent and selective antagonists. Compound 1a , a pyrazolo[3,4-d]pyrimidine derivative, was identified in a cell-based screen and showed broad-spectrum activity, which is often linked to the modulation of human adenosine receptors. nih.govmdpi.com

Antidiabetic Potential (Type II diabetes)

The pyrazolo[3,4-d]pyrimidine scaffold and related fused pyrimidine (B1678525) systems have been explored for their potential in managing Type II diabetes. This chronic metabolic disorder is characterized by hyperglycemia resulting from insulin (B600854) resistance. Some condensed pyrazolopyrimidines have been reported to possess hypoglycaemic activities. derpharmachemica.com

Studies on fused pyrimidine derivatives have demonstrated their potential to ameliorate conditions associated with diabetes in preclinical models. In one study, synthesized pyrimidine derivatives showed a capacity to reduce degenerative changes in the liver and kidney tissues of diabetic rats. nih.gov The histopathological analysis of diabetic untreated rats revealed shrunken hypocellular glomeruli and tubular degeneration in the kidneys, which were less severe in the treated groups. nih.gov These findings suggest that beyond simple glucose-lowering effects, these compounds may offer protective benefits against diabetic complications in vital organs. nih.gov

Modulation of Insomnia

While direct preclinical studies evaluating this compound derivatives for the treatment of insomnia are not widely reported, their pharmacological profile as potent adenosine receptor antagonists provides a strong mechanistic basis for their ability to modulate sleep and wakefulness.

Adenosine is a central nervous system depressant that promotes sleep, primarily through the activation of A1 and A2A receptors. Antagonists of these receptors, most famously caffeine, block the sleep-promoting effects of adenosine, leading to increased alertness and wakefulness. Given that pyrazolo[3,4-d]pyrimidine derivatives have been confirmed as potent A1 adenosine receptor antagonists, they are expected to exhibit CNS-stimulating properties. nih.gov This antagonism would lead to a reduction in the natural sleep drive mediated by adenosine, thereby modulating states of arousal and potentially inducing wakefulness, which is mechanistically opposite to treating insomnia.

Mechanism of Action and Molecular Interactions of 3h Pyrazolo 3,4 D Pyrimidin 4 5h One Derivatives

Binding Mode Analysis in Protein Active Sites

The efficacy of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as kinase inhibitors is fundamentally determined by their specific interactions within the active site of the target proteins. Detailed molecular modeling and structural analysis have elucidated the precise nature of these interactions, revealing a consistent pattern of binding that leverages both hydrogen bonding and hydrophobic contacts to achieve potent inhibition.

Interactions with ATP-Binding Regions of Kinases

Derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold are designed to function as ATP-competitive inhibitors. nih.gov The core heterocyclic system effectively mimics adenine (B156593), allowing it to occupy the adenine-binding pocket within the catalytic domain of protein kinases. nih.govresearchgate.net This bioisosteric relationship is a cornerstone of their mechanism, enabling them to directly compete with the endogenous ATP substrate and thereby block the phosphotransfer reaction that is essential for kinase activity. nih.gov The versatility of this scaffold allows for its application across a range of kinase targets, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR. nih.govnih.gov Some studies have also explored alternative binding modes, suggesting that under certain conditions, these compounds might adopt a flipped orientation within the ATP-binding site, which could inform the design of more specific inhibitors. nih.govresearchgate.net

Identification of Key Amino Acid Residues for Ligand Binding

Molecular docking and X-ray crystallography studies have identified specific amino acid residues that are critical for the stable binding of pyrazolo[3,4-d]pyrimidine derivatives to their kinase targets. These key interactions anchor the inhibitor within the active site and are crucial for its inhibitory potency.

In Cyclin-Dependent Kinase 2 (CDK2), a number of residues are pivotal for binding:

Leu83: This residue is consistently highlighted as essential for the interaction with pyrazolo[3,4-d]pyrimidine-based inhibitors. It forms crucial hydrogen bonds that are a recurring feature in the binding of these compounds to CDK2.

Ile10 and Leu134: These amino acids contribute to the binding affinity through hydrophobic and π-sigma interactions with the pyrazolo[3,4-d]pyrimidine ring system.

For receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), different sets of residues are key:

Glu917 and Cys919: In the VEGFR-2 active site, these residues are critical for anchoring the inhibitors. Molecular docking studies have successfully reproduced the interactions observed between co-crystallized ligands and these specific amino acids. nih.gov

The table below summarizes the key amino acid residues and their roles in the binding of this compound derivatives to different kinase targets.

Target KinaseKey Amino Acid Residue(s)Role in Binding
CDK2Leu83Forms essential hydrogen bonds.
CDK2Ile10, Leu134Engage in hydrophobic and π-sigma interactions.
VEGFR-2Glu917, Cys919Act as critical anchor points for the inhibitor.

Hydrogen Bonding Networks and Hydrophobic Interactions

The stability of the inhibitor-kinase complex is maintained by a combination of hydrogen bonds and hydrophobic interactions. The pyrazolo[3,4-d]pyrimidine nucleus itself is a key participant in forming a hydrogen bond network within the hinge region of the kinase active site, mimicking the interactions of the adenine component of ATP.

DFG-out Conformation Binding for RAF Kinases

Protein kinases can exist in multiple conformations, most notably the active "DFG-in" state and the inactive "DFG-out" state, named for the orientation of the Asp-Phe-Gly motif at the start of the activation loop. While some kinase inhibitors are designed to specifically target the inactive DFG-out conformation, which can offer greater selectivity, current research has not extensively reported this binding mode for inhibitors based on the this compound scaffold, particularly in the context of RAF kinases. Most studies on pyrazolo[3,4-d]pyrimidine derivatives describe a binding mode that targets the active DFG-in conformation, consistent with their function as classical ATP-competitive inhibitors. nih.gov

Cellular and Molecular Target Identification

The interactions of this compound derivatives at the molecular level translate into observable effects on cellular processes. By inhibiting key kinases, these compounds can modulate signaling pathways that are fundamental to cell survival and proliferation, most notably the cell division cycle.

Impact on Cell Cycle Progression (G0/G1, S, G2/M phases)

A primary consequence of inhibiting cyclin-dependent kinases is the disruption of the cell cycle. Derivatives of this compound have been shown to induce cell cycle arrest at various phases, a key mechanism behind their anti-proliferative activity.

The specific phase of arrest often depends on the targeted kinase and the cellular context. For instance:

G0/G1 Phase Arrest: Inhibition of CDK2, which plays a critical role in the G1 to S phase transition, can lead to an accumulation of cells in the G0/G1 phase. nih.gov

S Phase Arrest: Some derivatives have been observed to cause an increase in the percentage of cells in the S phase. researchgate.netnih.gov

G2/M Phase Arrest: Other compounds have been shown to arrest the cell cycle at the G2/M checkpoint. researchgate.net

The table below provides a summary of the observed effects of various this compound derivatives on cell cycle progression in different cancer cell lines.

Compound Class/DerivativeCancer Cell LineObserved Effect on Cell Cycle
Pyrazolo[3,4-d]pyrimidine derivativeHCT-116Increase in Pre-G1 and G0-G1 phase populations. nih.gov
Phenylpyrazolo[3,4-d]pyrimidine analogMCF-7Decrease in G0/G1 phase, slight increase in S and G2/M phases, significant increase in pre-G1. nih.gov
Pyrazolo[3,4-d]pyrimidine derivativeNot SpecifiedArrest at G2/M phase. researchgate.net
Pyrazolo[3,4-d]pyrimidine derivativeMDA-MB-468Arrest at the S phase. researchgate.net

This ability to halt cell cycle progression is a strong indicator of the anticancer potential of this class of compounds and directly correlates with their molecular mechanism of kinase inhibition.

Modulation of Apoptotic Pathways

A primary mechanism by which this compound derivatives exhibit their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This is achieved by influencing key proteins involved in the apoptotic cascade, namely the activation of caspases and the regulation of the BAX/Bcl-2 protein ratio.

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation leads to the cleavage of various cellular substrates, ultimately resulting in the morphological and biochemical hallmarks of apoptosis. Several studies have demonstrated the ability of pyrazolo[3,a d]pyrimidine derivatives to significantly increase the levels of active caspase-3. For instance, one study reported that a novel pyrazolo[3,4-d]pyrimidine derivative induced a significant 11-fold increase in the level of active caspase-3. nih.gov Another derivative, compound 12b , was found to increase the caspase-3 level in the MDA-MB-468 cell line by 7.32-fold compared to the control.

The ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2 is a crucial determinant of a cell's susceptibility to apoptosis. An increase in this ratio shifts the balance towards cell death. Research has shown that certain 1H-pyrazolo[3,4-d]pyrimidine derivatives can effectively modulate this ratio. For example, compound 12b was reported to produce an 8.8-fold increase in the BAX/Bcl-2 ratio. tandfonline.comnih.govnih.gov This modulation is often a consequence of the downregulation of Bcl-2 and/or the upregulation of BAX, thereby promoting the mitochondrial pathway of apoptosis. The ability of these derivatives to alter the Bax:Bcl-2 ratio is considered a critical factor in their ability to induce apoptosis in cancer cells. nih.gov

Table 1: Modulation of Apoptotic Markers by this compound Derivatives
Compound/DerivativeEffect on Caspase-3Effect on BAX/Bcl-2 RatioCell LineReference
Unnamed Derivative11-fold increaseNot specifiedNot specified nih.gov
Compound 12b7.32-fold increase8.8-fold increaseMDA-MB-468 tandfonline.comnih.gov
Compound 16Significant increase in total apoptosis (from 2.09% to 46.59%)Not specifiedMDA-MB-468 rsc.org

Suppression of Specific Signaling Pathways

In addition to inducing apoptosis, this compound derivatives have been shown to inhibit specific signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth and proliferation.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Many pyrazolo[3,4-d]pyrimidine derivatives have been designed as EGFR inhibitors. tandfonline.comnih.gov For example, compound 12b was identified as a potent inhibitor of wild-type EGFR (EGFRWT) with an IC50 value of 0.016 µM and also showed activity against the mutant EGFRT790M. tandfonline.comnih.govnih.gov Another study reported a derivative with dual inhibitory activity against both EGFR and ErbB2, another member of the EGFR family. nih.gov

c-Src is a non-receptor tyrosine kinase that is frequently overactive in various cancers and is involved in cell growth, adhesion, invasion, and survival. Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as potent inhibitors of Src kinase. nih.gov For instance, the derivative Si306 acts as a competitive inhibitor of c-Src tyrosine kinase. nih.govnih.gov The inhibition of Src phosphorylation by these compounds has been shown to reduce the growth rate of cancer cells. nih.gov

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its potential in CDK inhibition, particularly CDK2. nih.govrsc.org By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. For example, one derivative was found to cause cell cycle arrest at the G2/M phase. nih.gov Another compound was shown to induce cell cycle arrest at the S and G2/M phases. tandfonline.comnih.gov

Inhibition of DNA Topoisomerase

DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. Certain pyrazolo[3,4-d]pyrimidine derivatives have been found to inhibit these enzymes. Specifically, some derivatives have been identified as inhibitors of DNA topoisomerase I and/or II. nih.govmdpi.com Mechanistically, these compounds are described as catalytic inhibitors, meaning they interfere with the enzymatic activity of topoisomerases without stabilizing the cleavable complex, a mechanism that distinguishes them from topoisomerase poisons. nih.gov This inhibition of topoisomerase activity can lead to DNA damage and ultimately trigger cell death.

Table 2: Topoisomerase Inhibition by Pyrazolo[3,4-d]pyrimidine Analogs
Derivative ClassTarget TopoisomeraseMechanismReference
Pyrazolo[1,5-a]indole derivativesTopo I and/or Topo IICatalytic inhibitors nih.gov
Pyrazolo[3,4-d]pyrimidinesDNA topoisomeraseHydrogen bonding interactions mdpi.com

Cell Permeability and Intracellular Accumulation

The efficacy of any therapeutic agent is contingent upon its ability to reach its intracellular target. Studies on this compound derivatives have explored their cell permeability and strategies to enhance their intracellular accumulation.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for some derivatives have shown potential for good intestinal absorption. For instance, two compounds, 15 and 16 , were predicted to have high cellular permeability in intestinal cells (89.689% and 83.764%, respectively). rsc.org However, challenges such as low aqueous solubility and poor permeability across biological barriers like the blood-brain barrier have been noted for some derivatives. nih.gov

To overcome these limitations, drug delivery systems such as liposomes have been employed. The encapsulation of the c-Src inhibitor Si306 into liposomes was shown to significantly increase its tumor uptake compared to the free drug, demonstrating a viable strategy to improve intracellular accumulation and therapeutic efficacy. nih.govnih.gov

Structure Activity Relationship Sar Studies of 3h Pyrazolo 3,4 D Pyrimidin 4 5h One Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives is profoundly influenced by the nature and position of various substituents on the core scaffold.

Influence of Aliphatic and Aromatic Substituents

The introduction of aliphatic and aromatic groups at different positions of the pyrazolo[3,4-d]pyrimidin-4(5H)-one ring system has been a key strategy in modulating biological activity. For instance, in the pursuit of phosphodiesterase-1 (PDE1) inhibitors, a series of pyrazolopyrimidone derivatives were designed and synthesized. Molecular docking and dynamics simulations guided the inclusion of various substituents, with many compounds demonstrating good inhibitory activities. nih.gov

In another study focused on multikinase inhibitors, the structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to the synthesis of several derivatives. This work highlighted the importance of the substituents on the phenylurea moiety for achieving high potency against targets like FLT3 and VEGFR2. nih.govresearchgate.net Specifically, the presence of a diaryl urea (B33335) moiety, as seen in the multityrosine kinase inhibitor sorafenib (B1663141), has inspired the synthesis of analogues with improved activities. researchgate.net

The nature of the substituent at the C-4 position has been shown to be a critical determinant of cytotoxicity in anticancer studies. The activity was observed to decrease in the order of a four-atom thiosemicarbazide (B42300) chain being more potent than a three-atom ketohydrazinyl group, followed by a two-atom hydrazono group, a single-atom imino group, and finally a five-membered cyclic pyrazole (B372694) ring. ekb.eg

Effects of Substitution at Specific Positions (e.g., N1, N4, C6)

The specific placement of substituents on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a critical factor in determining the biological activity and selectivity of the resulting compounds.

N1-Position: The N1 position of the pyrazole ring is frequently substituted to explore the hydrophobic regions of target enzyme binding sites. researchgate.net In a study on 1H-pyrazolo[3,4-b]pyridines, a related scaffold, it was found that a significant portion of potent compounds featured a methyl group at the N1 position, followed by other alkyl groups or a phenyl group. url.edu This suggests that a degree of steric bulk at this position is often favorable for activity.

C4-Position: The C4 position is crucial for establishing key interactions within the ATP binding site of kinases and other enzymes. unisi.it In a series of 1-phenyl-pyrazolo[3,4-d]pyrimidines designed as adenosine (B11128) A1 and A2a receptor antagonists, replacing a thiol group at C4 with an amino group resulted in increased affinity at both receptors. nih.gov This highlights the importance of hydrogen-bonding capabilities at this position. Furthermore, linking various pharmacophoric fragments such as hydrazone, indoline-2-one, and phthalimide (B116566) to the pyrazolo[3,4-d]pyrimidine scaffold has been explored to enhance anticancer activity. nih.gov

C6-Position: Substituents at the C6 position can also significantly impact biological activity. In the aforementioned study on adenosine receptor antagonists, thioethers with distal amide substituents at C6 were synthesized. The study concluded that for high affinity, the distal amide should be separated from the C6 thiol by just one carbon atom. nih.gov

Role of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of substituents play a pivotal role in modulating the biological potency of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. In the development of phosphodiesterase-5 (PDE5) inhibitors, modifications to the pyrazolo[4,3-d]pyrimidin-7-one core of sildenafil (B151) to a pyrazolo[3,4-d]pyrimidin-4-one scaffold were investigated to alter the electron density sites. researchgate.net

In a separate study on novel pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 inhibitors, it was observed that the presence of electron-donating groups on a terminal aryl ring generally enhanced anticancer activity. Conversely, a compound substituted with a strongly electron-withdrawing nitro group exhibited the lowest activity. nih.gov This suggests that modulating the electronic environment of the molecule can directly influence its interaction with the target protein.

Pharmacophoric Feature Mapping for Target Engagement

Pharmacophore modeling is an essential tool for understanding the key chemical features required for a molecule to bind to a specific biological target. For this compound derivatives, this approach has been instrumental in designing potent inhibitors for various enzymes, particularly kinases. rsc.orgekb.egnih.govnih.gov

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core itself is considered a key pharmacophore, acting as a bioisostere of the purine (B94841) nucleoside base and mimicking the interactions of ATP within the kinase domain. rsc.orgnih.gov For EGFR-TK inhibitors, essential pharmacophoric features have been identified, which include:

A heteroaromatic system (the pyrazolo[3,4-d]pyrimidine moiety) to occupy the adenine (B156593) binding region. nih.gov

A hydrophobic head group to occupy a hydrophobic region of the ATP-binding site. nih.gov

A linker moiety connecting the core to other functional groups. nih.gov

Studies have shown that the pyrazolo[3,4-d]pyrimidine scaffold can effectively form hydrogen bonds with key residues in the hinge region of kinases, a critical interaction for potent inhibition. nih.gov For example, in the design of EGFR inhibitors, the pyrazolo[3,4-d]pyrimidine core is designed to interact with the hinge region, while other parts of the molecule are optimized to fit into adjacent hydrophobic pockets. nih.gov

Bioisosteric Replacements and Analog Design

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov The this compound scaffold is itself a bioisostere of purine. rsc.org

This strategy has been successfully applied to the design of novel pyrazolo[3,4-d]pyrimidine derivatives. For instance, in the development of VEGFR-2 inhibitors, the indolinone scaffold of the known drug sunitinib (B231) was replaced with a pyrazolo[3,4-d]pyrimidine core. nih.gov Further modifications included replacing the terminal N,N,N-triethylamine group of sunitinib with various aliphatic, aromatic, and heterocyclic moieties. nih.gov

In another example, the pteridine (B1203161) ring of methotrexate, a known dihydrofolate reductase (DHFR) inhibitor, was replaced with a pyrazolo[3,4-d]pyrimidine nucleus. This led to compounds with improved DHFR inhibition activity. nih.gov The strategic replacement of different linkers and terminal groups has also been explored. For example, replacing a linker with an amide group or introducing different aromatic amines can significantly alter the binding affinity of the compound. nih.gov

Development of Hybrid Molecules Incorporating the Pyrazolo[3,4-d]pyrimidin-4(5H)-one Scaffold

The development of hybrid molecules, which combine the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold with other known pharmacophores, is a promising approach to create multi-target agents or to enhance the activity of the parent molecule. rsc.orgekb.eg This strategy is based on the principle that combining two or more pharmacophoric units can lead to synergistic effects and improved therapeutic outcomes. rsc.org

Several studies have reported the synthesis of hybrid molecules where the pyrazolo[3,4-d]pyrimidine core is linked to other biologically active fragments. These fragments include hydrazone, indoline-2-one, phthalimide, thiourea (B124793), oxadiazole, and pyrazole moieties. nih.gov For example, linking the pyrazolo[3,4-d]pyrimidine scaffold to a chalcone (B49325) moiety (α,β-unsaturated carbonyl chain) has been explored in the design of novel anticancer agents. nih.gov

In the context of multi-target drug design, pyrazolo[3,4-d]pyrimidine-based hybrids have been developed to inhibit multiple kinases simultaneously, such as EGFR and VEGFR-2. nih.gov This approach is particularly relevant in cancer therapy, where targeting multiple signaling pathways can be more effective than inhibiting a single target.

Computational Approaches in SAR Elucidation

Computational methods have become indispensable in modern drug discovery, offering a rational approach to the design of new drug candidates. For this compound derivatives, these techniques have been instrumental in elucidating the structural requirements for their biological activity, particularly as kinase inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly derived from SAR studies)

While explicit QSAR models are often developed in later stages of drug development, the principles of QSAR are implicitly applied during the initial SAR exploration of this compound derivatives. By systematically modifying the core scaffold and observing the corresponding changes in biological activity, researchers can infer the quantitative impact of different substituents.

For instance, studies on derivatives targeting epidermal growth factor receptor (EGFR) have revealed key structural insights. The pyrazolo[3,4-d]pyrimidine core is understood to occupy the adenine binding region of the ATP-binding site. nih.gov The nature and position of substituents on this core significantly influence the inhibitory activity.

A study on new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR provides a clear example of SAR. nih.gov The anti-proliferative activities of these compounds were assessed against A549 and HCT-116 cancer cell lines. The results, when compared to the reference drug erlotinib, highlight the structure-activity relationships.

CompoundIC50 (µM) vs. A549IC50 (µM) vs. HCT-116
Erlotinib6.7719.22
816.7524.16
1015.6818.78
12a13.7223.33
12b8.2119.56

The data indicates that compound 12b is the most promising, with an IC50 value against A549 cells that is comparable to erlotinib. nih.gov This suggests that the specific substitutions on compound 12b contribute favorably to its interaction with the EGFR kinase domain.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. For this compound derivatives, pharmacophore models have been developed based on the structures of known potent inhibitors. These models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The design of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as EGFR tyrosine kinase inhibitors (EGFR-TKIs) has been guided by such pharmacophoric features. nih.gov The ATP binding site of the EGFR tyrosine kinase has five key features that can be targeted. nih.gov The design of new derivatives involves modifications at five positions to optimize interactions with these features. nih.gov

The essential pharmacophoric features for EGFR-TK inhibition include:

A heterocyclic core (the pyrazolo[3,4-d]pyrimidine moiety) that mimics adenine and forms hydrogen bonds in the hinge region of the kinase. nih.gov

A hydrophobic head group to occupy the hydrophobic region I of the ATP-binding site. nih.gov

A linker moiety that connects the core to other parts of the molecule. nih.gov

A terminal hydrophobic tail that fits into a second hydrophobic groove. rsc.org

In a study focused on discovering new CDK2 inhibitors, molecular docking simulations confirmed that the designed pyrazolo[3,4-d]pyrimidine derivatives fit well into the CDK2 active site. rsc.org A crucial interaction identified was the hydrogen bonding with the backbone of Leu83 in the hinge region. rsc.org

Similarly, in the development of EGFR inhibitors, docking studies have been performed to understand the binding modes of pyrazolo[3,4-d]pyrimidine derivatives. nih.gov These studies help in rationalizing the observed biological activities and in designing new compounds with improved affinity.

The following table summarizes the key pharmacophoric features and the corresponding structural elements in designed this compound derivatives.

Pharmacophoric FeatureStructural Element in DerivativeTarget Interaction
Heteroaromatic System1H-pyrazolo[3,4-d]pyrimidine coreOccupies adenine binding region
Hydrophobic HeadSubstituted phenyl or aliphatic groupsOccupies hydrophobic region I
LinkerImino, hydrazone, or thiosemicarbazide groupsConnects core to other functionalities
Hydrophobic TailTerminal hydrophobic groupsOccupies hydrophobic region II

The integration of QSAR principles and pharmacophore modeling has proven to be a successful strategy in the development of this compound derivatives as potent and selective enzyme inhibitors. These computational approaches continue to guide the design of the next generation of therapeutic agents based on this versatile scaffold.

Computational and Theoretical Studies of 3h Pyrazolo 3,4 D Pyrimidin 4 5h One

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug design, it is used to predict how a ligand, such as a 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative, will bind to the active site of a protein.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various protein targets. These simulations reveal key interactions that are fundamental to their biological activity. A common finding across numerous studies is the ability of the pyrazolo[3,4-d]pyrimidine nucleus to mimic the adenine (B156593) base of ATP, allowing it to fit into the ATP-binding pocket of many kinases. ekb.egnih.gov

The pyrimidine (B1678525) portion of the scaffold frequently forms crucial hydrogen bonds with the hinge region of the kinase domain. For instance, in studies targeting Epidermal Growth Factor Receptor (EGFR), the pyrazolo[3,4-d]pyrimidine moiety orients into the adenine binding site, forming an essential binding interaction with key residues like Gly796. nih.gov Similarly, when targeting DNA topoisomerase, intermolecular hydrogen bonds between the pyrazolo[3,4-d]pyrimidine core and the enzyme are considered a significant contributor to the compound's activity. mdpi.comnih.gov

Table 1: Predicted Interactions of Pyrazolo[3,4-d]pyrimidine Derivatives from Molecular Docking Studies
Protein TargetKey Interacting ResiduesPredicted Interaction TypeReference
Epidermal Growth Factor Receptor (EGFR)Gly796Hydrogen Bond nih.gov
DNA TopoisomeraseNot specifiedHydrogen Bond mdpi.comnih.gov
Protoporphyrinogen Oxidase (PPO)Ile168, Ile311, Ile412, Met365, Phe65, Val164Hydrophobic Interactions nih.gov
Cyclin-Dependent Kinase (CDK)Asp86, His84, Lys20Hydrogen Bond, Arene-Cation Interaction researchgate.net
VEGFR-2Not specifiedNot specified nih.gov

The predictions made by molecular docking simulations are often validated by comparing them with experimental results. A strong correlation between the predicted binding affinities (e.g., docking scores) and experimentally determined biological activities (e.g., IC50 values) lends credibility to the docking model. For instance, several new pyrazolo[3,4-d]pyrimidine derivatives showed potent anti-proliferative activities that were rationalized by their high-scoring docking poses within the target protein's active site. nih.govnih.gov

In one study, compounds that exhibited good cytotoxic activity were found to have favorable binding modes in the active site of cyclin-dependent kinases (CDKs) in docking simulations. researchgate.net Another study on pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents showed that the most potent compounds against VEGFR-2 in vitro also had the best docking scores and predicted binding interactions. nih.gov These correlations between computational predictions and experimental outcomes are crucial for confirming the proposed binding mode and guiding further lead optimization.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for studying the intrinsic properties of molecules like this compound.

DFT calculations are frequently employed to analyze the electronic properties of the pyrazolo[3,4-d]pyrimidine scaffold. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. A small HOMO-LUMO gap indicates that a molecule is more reactive and less stable. researchgate.netnih.gov For various derivatives of pyrazolo[3,4-d]pyrimidine, this energy gap has been calculated to be relatively small, suggesting that these molecules are chemically reactive. researchgate.netresearchgate.net This reactivity is a key factor in their biological activity. The analysis also reveals that charge transfer occurs within the molecule, which is crucial for its interactions with biological targets. nih.gov

Table 2: Representative HOMO-LUMO Energy Gaps for Pyrazolo[3,4-d]pyrimidine Derivatives from DFT Studies
DerivativeMethodHOMO Energy (Hartree)LUMO Energy (Hartree)Energy Gap (Hartree)Reference
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineB3LYP/6-31G -0.23120.17240.4036 researchgate.net
3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amineHF/6-31G-0.34140.09050.4319 researchgate.net

Before analyzing electronic properties, the geometry of the this compound molecule must be optimized to find its most stable conformation (lowest energy state). DFT calculations, often using hybrid functionals like B3LYP combined with a suitable basis set such as 6-311++G(d,p), are used to accurately model and optimize these geometrical parameters. mdpi.comresearchgate.net

The optimization process calculates bond lengths, bond angles, and dihedral angles. For the pyrazolo[3,4-d]pyrimidine core, these calculations often show that the fused ring system is nearly planar. nih.gov The planarity of the core structure is an important feature for its insertion into the typically flat, aromatic-rich binding sites of kinases. The optimized geometry provides the foundation for all subsequent computational analyses, including docking and electronic structure calculations.

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for understanding the charge distribution and reactive sites of a molecule. The MEP map visually represents the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (electrophilic attack) and electron-poor (nucleophilic attack). researchgate.net

For pyrazolo[3,4-d]pyrimidine derivatives, MEP analysis helps to identify the hydrogen-bond acceptor and donor sites, which are critical for protein-ligand interactions. rsc.org The nitrogen atoms of the pyrazole (B372694) and pyrimidine rings, as well as the carbonyl oxygen, are typically identified as electronegative regions (negative potential), making them likely hydrogen bond acceptors. Conversely, the N-H protons are electropositive regions (positive potential) and act as hydrogen bond donors. researchgate.net This information is highly complementary to molecular docking studies, as it helps to rationalize the observed hydrogen bonding patterns in protein active sites. rsc.org

Reaction Mechanism Studies

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in understanding the reaction mechanisms for the synthesis of the pyrazolo[3,4-d]pyrimidine core. Studies have explored various synthetic routes, including the cyclization of ortho-amino ester pyrazoles with nitriles and Dimroth rearrangements. nih.govsemanticscholar.org

In one such study, DFT calculations were used to illustrate the reaction mechanism for the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives. rsc.org These computational analyses help in predicting the feasibility of reaction pathways, understanding the stability of intermediates, and optimizing reaction conditions for improved yields. For instance, the stability of different tautomeric forms of reactants and intermediates, which can significantly influence the reaction outcome, has been successfully evaluated using DFT. semanticscholar.org One investigation detailed the synthesis of 1-phenyl-3-(phenylamino)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one from 5-Amino-3-(methylthio)-1-phenyl-1H-pyrazolo-4-carbonitrile, confirming the structure of the resulting product and intermediates through spectral analysis and supporting the proposed reaction pathway. ekb.eg

Molecular Dynamics (MD) Simulations and Binding Free Energy Calculations

Molecular Dynamics (MD) simulations and binding free energy calculations are powerful computational tools for studying the dynamic behavior of this compound and its derivatives when interacting with biological targets. researchgate.netnih.gov These methods provide insights into the stability of protein-ligand complexes and the energetic contributions to binding affinity.

A notable study investigated the binding mechanism of allopurinol (B61711) to the HLA-A*33:03 allele, which is relevant in understanding hypersensitivity reactions in certain patient populations. researchgate.net Using MD simulations over a 200-nanosecond timescale, the stability of the allopurinol-protein complex was confirmed. The binding free energy (ΔG_binding) was calculated using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method. The results indicated a strong and favorable interaction, with a calculated binding energy of -9.68 kcal/mol. researchgate.net The study decomposed the total binding energy into its constituent parts, revealing that van der Waals (vdW) forces were the primary driver of the binding affinity. researchgate.net

Table 1: Binding Free Energy Components for Allopurinol with HLA-A*33:03 researchgate.net
Energy ComponentValue (kJ/mol)
Van der Waals Energy (EvdW)-91.141 ± 9.574
Electrostatic Energy (Eelect)-30.609 ± 10.240
Polar Solvation Energy (Gpolar)89.682 ± 13.311
Nonpolar Solvation Energy (Gnonpolar)-8.474 ± 0.498
Total Binding Free Energy (ΔGbinding)-40.540 ± 13.209

Crystal Structure Analysis and Intermolecular Interactions

The analysis of the crystal structure of this compound provides fundamental information about its three-dimensional arrangement and the non-covalent interactions that govern its solid-state packing. These interactions are critical for properties like solubility and stability.

Derived from the Hirshfeld surface, 2D fingerprint plots provide a quantitative summary of all intermolecular contacts in a crystal. researchgate.netcrystalexplorer.net These plots display the combination of d_e (distance from the surface to the nearest nucleus external to the surface) versus d_i (distance from the surface to the nearest nucleus internal to the surface) for all points on the surface. researchgate.net

For allopurinol, the 2D fingerprint plot reveals the relative contributions of different types of interactions. nih.govacs.org The plots are typically decomposed to show the percentage contribution of specific atom-pair contacts. For a molecule like allopurinol, the key interactions highlighted by these plots are N–H···O, N–H···N, and C–H···O hydrogen bonds, which form a complex network stabilizing the crystal packing. nih.gov The sharp spikes in the fingerprint plot are characteristic of strong hydrogen bonds, while more diffuse features can indicate weaker van der Waals contacts.

In Silico ADMET Prediction (Excluding Toxicity Profiles)

In silico tools are widely used in modern drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, thereby reducing late-stage attrition. bohrium.comspringernature.commdpi.com Various computational models have been applied to this compound and its derivatives to forecast their pharmacokinetic profiles. rsc.org

Studies on pyrazolo[3,4-d]pyrimidine derivatives have utilized software to predict key ADME parameters. These predictions help guide the design of new compounds with more favorable drug-like properties. rsc.org For example, in silico models can predict properties like human intestinal absorption, plasma protein binding (PPB), and permeability across the blood-brain barrier (BBB). rsc.orgnih.gov

Table 2: Predicted ADMET Properties for Representative Pyrazolo[3,4-d]pyrimidine Derivatives rsc.org
CompoundWater Solubility (log mol/L)Intestinal Absorption (%)
Derivative 15-3.00389.689
Derivative 16-2.58383.764

A significant challenge for many pyrazolo[3,4-d]pyrimidine derivatives is their low aqueous solubility, which can limit bioavailability. nih.gov Computational predictions of aqueous solubility are therefore a key part of the in silico ADMET profile. As seen in the table above, water solubility is often predicted as a logarithmic value (logS). rsc.org

Beyond prediction, computational insights can guide strategies for solubility enhancement. Experimental approaches, such as the formulation of amorphous solid dispersions with polymers, have been developed to address the poor solubility of these compounds. nih.gov A miniaturized assay using this technique demonstrated that formulating pyrazolo[3,4-d]pyrimidine derivatives with specific polymers could significantly improve their apparent water solubility. This enhancement was shown to correlate with improved cytotoxic effects against cancer cell lines, underscoring the importance of solubility for biological activity. nih.gov

Membrane Permeability Prediction

Computational models can predict permeability based on various molecular descriptors. For instance, a model based on descriptors such as the number of flexible bonds, hydrogen bond acceptors and donors, and molecular and polar surface area can classify compounds based on their apparent permeability (Papp). Generally, Papp values below 4 x 10⁻⁶ cm/s are considered low. Given the structural characteristics of this compound, it is anticipated to have moderate to low permeability.

Table 1: Predicted Permeability Characteristics of this compound and Related Compounds

Compound/DerivativePredicted Permeability ClassKey Influencing FactorsReference
This compound Low to ModerateStructural similarity to allopurinol, polar surface areaN/A
AllopurinolLowPoor solubility and permeability (BCS Class IV) researchgate.netbohrium.com
Pyrazolo[3,4-d]pyrimidine DerivativesMedium to LowOften limited by low aqueous solubility nih.gov
Pyrazolo[3,4-d]pyrimidine ProdrugsImprovedEnhanced lipophilicity and altered hydrogen bonding nih.gov

This table is generated based on available data for structural analogs and general principles of computational chemistry, as direct experimental values for this compound are not publicly available.

Metabolic Stability (e.g., Hydrolysis in Serum)

Metabolic stability is a crucial parameter that influences a drug's half-life and duration of action. For this compound, its metabolic fate is predicted to be similar to its isomer, allopurinol. Allopurinol is primarily metabolized by xanthine (B1682287) oxidase to its active metabolite, oxipurinol. nih.gov This metabolite is then eliminated mainly through the kidneys. nih.gov The total clearance of allopurinol is not significantly affected by age, though the clearance of oxipurinol is reduced in the elderly due to age-related decline in renal function. nih.gov

Studies on various pyrazolo[3,4-d]pyrimidine derivatives have indicated a generally good metabolic stability profile. For instance, some derivatives have shown greater than 93% stability after incubation with human liver microsomes. Furthermore, the development of prodrugs has not only improved permeability but has also resulted in compounds with good stability in human plasma. researchgate.net This suggests that the core this compound structure is relatively stable against rapid hydrolysis in serum. The primary route of metabolic transformation is likely to be enzymatic oxidation rather than simple hydrolysis.

Table 2: Predicted Metabolic Stability of this compound and Analogs

Compound/AnalogPrimary Metabolic PathwayStability in Serum/MicrosomesReference
This compound Oxidation (predicted)Likely stable against simple hydrolysisN/A
AllopurinolOxidation by xanthine oxidaseMetabolized to oxipurinol nih.gov
Pyrazolo[3,4-d]pyrimidine DerivativesVaries with substitutionGenerally good (>93% in HLM for some) researchgate.net
Pyrazolo[3,4-d]pyrimidine ProdrugsHydrolysis to active drugCan be designed for good plasma stability researchgate.net

This table is based on data from its isomer and derivatives, as direct experimental data for this compound is limited.

Drug-Likeness Assessment

The "drug-likeness" of a molecule is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. A widely used guideline for this assessment is Lipinski's Rule of Five. youtube.comdrugbank.com This rule establishes four simple physicochemical parameter ranges that are typically met by orally bioavailable drugs:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 daltons.

An octanol-water partition coefficient (log P) not greater than 5.

A compound is generally considered to have good drug-like properties if it violates no more than one of these rules. drugbank.com

In-silico analysis of this compound indicates that it fully complies with Lipinski's Rule of Five. Its relatively small size and balanced polarity suggest favorable pharmacokinetic properties. Many computational tools and web servers, such as SwissADME, are available to predict these properties. tandfonline.com For various series of pyrazolo[3,4-d]pyrimidine derivatives, in-silico ADME predictions have consistently shown good drug-likeness profiles with zero or only one violation of Lipinski's rules. nih.gov

Table 3: Drug-Likeness Assessment of this compound

ParameterValue (Predicted)Lipinski's Rule of FiveCompliance
Molecular Weight~136.11 g/mol < 500Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Log P (Octanol-Water Partition Coefficient)~ -0.5≤ 5Yes

The values in this table are computationally predicted for the parent compound this compound.

Future Directions and Research Gaps in 3h Pyrazolo 3,4 D Pyrimidin 4 5h One Research

Exploration of Novel Synthetic Routes and Green Chemistry Advancements

While various methods exist for synthesizing the pyrazolo[3,4-d]pyrimidine core, the future necessitates a shift towards more environmentally benign and efficient strategies. Green chemistry principles are increasingly being applied to the synthesis of these compounds, utilizing methods like microwave-assisted synthesis to reduce reaction times and environmental impact. nih.gov Research has highlighted the utility of both conventional and green methods in creating new derivatives. rsc.org Future work should focus on expanding the repertoire of green synthetic approaches, moving away from multi-step syntheses that may involve expensive catalysts, anhydrous conditions, or prolonged reaction times. researchgate.net The development of one-pot reactions and the use of eco-friendly solvents and catalysts are critical areas for advancement. nih.govunisi.it Exploring novel starting materials and reaction pathways, such as those beginning with 3-substituted 5-chloro-1-phenylpyrazole-4-carbaldehyde, could also unveil new families of fused heterocyclic systems. rsc.org

Design and Synthesis of Highly Potent and Selective Multi-Target Inhibitors

The complexity of diseases like cancer often involves the deregulation of multiple signaling pathways. researchgate.net This has fueled interest in developing multi-target inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. nih.govmdpi.com Researchers have successfully designed and synthesized derivatives that act as dual inhibitors, targeting multiple kinases simultaneously.

Key examples of multi-target inhibition include:

Dual EGFR/VEGFR-2 Inhibitors: Certain phenylpyrazolo[3,4-d]pyrimidine-based analogs have shown potent dual inhibitory activity against both Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com Compound 5i from one study was identified as a potent non-selective dual inhibitor. nih.gov

Dual EGFR T790M/HER2 Inhibitors: A series of pyrazolo[3,4-d]pyrimidine/triazine hybrids were developed as dual inhibitors of the resistant EGFR T790M mutant and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov Compounds 6o and 6q demonstrated particularly high potency against both targets. nih.gov

Broader Kinase Inhibition: Some derivatives have been evaluated against a panel of cancer-related targets, including EGFR, VEGFR-2, and Topoisomerase-II (Topo-II), demonstrating the scaffold's versatility. mdpi.com

The future in this area lies in the rational design of analogues with tailored selectivity profiles. The goal is to create compounds that inhibit a specific, desired set of targets to maximize therapeutic efficacy and minimize off-target effects.

Investigation of Novel Biological Targets and Therapeutic Applications

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives extends far beyond their well-documented role as anticancer agents. While their effectiveness as inhibitors of kinases like EGFR, VEGFR-2, and Cyclin-Dependent Kinases (CDKs) is a major focus, the scaffold shows promise against a diverse range of biological targets. nih.govrsc.orgnih.gov

Future research should systematically explore these non-cancer applications:

Metabolic Diseases: The core compound, also known as Allopurinol (B61711), is a classical inhibitor of Xanthine (B1682287) Oxidase used to treat hyperuricemia and gout by decreasing uric acid production. vwr.com Derivatives have also been suggested to be useful in managing type II diabetes. nih.govrsc.org

Central Nervous System (CNS) Disorders: The scaffold has been associated with CNS-modulating effects and potential treatments for insomnia. nih.govrsc.org Additionally, certain derivatives have been evaluated for anticonvulsant activity in models of Status Epilepticus. nih.gov

Other Applications: A wide spectrum of other pharmacological properties has been reported, including anti-inflammatory, anti-bacterial, anti-fungal, anti-viral, and anti-oxidant activities. nih.govrsc.org

A significant research gap exists in fully characterizing the mechanisms behind these diverse effects and identifying the specific molecular targets involved.

Advanced Computational Studies for Predictive Modeling

Computational tools are indispensable for modern drug discovery, and their application to pyrazolo[3,4-d]pyrimidine research is a growing trend. Molecular docking studies have been crucial in understanding how these molecules bind to the ATP-binding site of target kinases like EGFR and CDK2. nih.govrsc.orgnih.govnih.gov These simulations help rationalize the structure-activity relationships (SAR) observed in biological assays and guide the design of new, more potent analogues. researchgate.net

Future directions in this domain include:

In Silico ADMET Prediction: Computational models are being used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. rsc.orgnih.gov This allows for the early-stage filtering of compounds with poor pharmacokinetic profiles, saving time and resources.

Pharmacophore Mapping: Advanced modeling helps to map the essential pharmacophoric features required for potent inhibition, comparing new designs to known inhibitors. nih.govmdpi.com

Predictive Modeling: The ultimate goal is to develop robust predictive models that can accurately forecast the biological activity and selectivity of a novel pyrazolo[3,4-d]pyrimidine derivative before it is synthesized.

These computational approaches accelerate the design-synthesis-test cycle and enhance the probability of discovering successful drug candidates. researchgate.netrsc.org

Prodrug Strategies for Enhanced Pharmacokinetic Properties

A significant challenge for many potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors is their suboptimal aqueous solubility, which can hinder their development and in vivo efficacy. unisi.itnih.govnih.gov A promising solution to this problem is the use of a prodrug strategy.

Researchers have successfully developed prodrugs by attaching a solubilizing moiety to the parent compound, which is later cleaved in vivo to release the active drug. nih.gov A common approach involves introducing an N-methylpiperazine group, which is protonated at physiological pH, via an enzymatically hydrolysable carbamate (B1207046) linker. unisi.it This strategy has demonstrated several key advantages:

Improved Aqueous Solubility: Prodrugs show significantly higher solubility compared to their parent compounds. nih.govnih.gov

Favorable Hydrolysis: The prodrugs are stable enough for administration but are efficiently hydrolyzed in plasma to release the active inhibitor. unisi.itnih.gov

Enhanced Biological Efficacy: The improved pharmacokinetic profile of the prodrugs can lead to better in vitro cytotoxicity and in vivo efficacy, as demonstrated in glioblastoma models. unisi.itnih.gov

Future research should focus on expanding the library of solubilizing groups and linkers to fine-tune the release kinetics and tissue distribution of the active compounds, thereby optimizing their therapeutic window.

Addressing Resistance Mechanisms in Target-Specific Therapies (e.g., EGFRT790M)

The development of drug resistance is a major obstacle in targeted cancer therapy. For EGFR inhibitors, a common resistance mechanism is the T790M mutation in the kinase domain, which reduces the binding affinity of first-generation drugs. The pyrazolo[3,4-d]pyrimidine scaffold is being actively explored to develop next-generation inhibitors that can overcome this resistance. nih.gov

Several studies have focused on designing derivatives specifically targeting this mutant kinase:

Potent Activity Against EGFRT790M: Novel 1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized that show high potency against both the wild-type (WT) and the T790M mutant form of EGFR. nih.gov For example, compound 12b was identified as a promising candidate with an IC₅₀ of 0.236 µM against EGFRT790M. nih.gov

Dual Inhibition: As mentioned previously, some compounds have been developed as dual inhibitors targeting both EGFR T790M and other relevant kinases like HER2, offering a potential strategy to tackle complex resistance patterns. nih.gov

The research gap in this area involves understanding and preemptively targeting other potential resistance mutations. The continued design and synthesis of pyrazolo[3,4-d]pyrimidines that maintain activity against a panel of clinically relevant mutants remains a critical objective.

Development of Next-Generation Analogues with Improved Biological Efficacy

The ultimate goal of research into 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is the development of next-generation analogues with superior biological efficacy, selectivity, and pharmacokinetic properties. This involves an iterative process of design, synthesis, and evaluation, building on the knowledge gained in the areas discussed above.

Recent efforts have produced a variety of novel analogues with significant potential:

A series of 12 pyrazolo[3,4-d]pyrimidine derivatives were created, with compound 12b showing potent anticancer activity against breast cancer cell lines and strong inhibition of VEGFR-2 (IC₅₀ = 0.063 µM). nih.gov

New derivatives incorporating amino acid conjugates have been synthesized as potential Dihydrofolate Reductase (DHFR) inhibitors, showing promise against methotrexate-resistant cancer cells. nih.gov

Analogues designed as CDK2 inhibitors have demonstrated potent cytotoxic activities against various cancer cell lines, with compound 14 showing an IC₅₀ of 0.057 µM against CDK2. rsc.org

The future of the field depends on the continued integration of computational modeling, green chemistry, multi-target strategies, and prodrug approaches to create highly optimized therapeutic agents based on the versatile this compound scaffold.

Data on Selected Pyrazolo[3,4-d]pyrimidine Analogues

Compound/DerivativeTarget(s)Key Finding(s)Reference(s)
Compound 12b (VEGFR-2) VEGFR-2, Breast Cancer CellsPotent VEGFR-2 inhibition (IC₅₀ = 0.063 µM); high cytotoxicity against MDA-MB-468 cells (IC₅₀ = 3.343 µM). nih.gov
Compound 12b (EGFR) EGFRWT, EGFRT790MPotent inhibition of wild-type (IC₅₀ = 0.016 µM) and mutant EGFR (IC₅₀ = 0.236 µM). nih.gov
Compound 14 (CDK2) CDK2, Cancer CellsStrong CDK2 inhibition (IC₅₀ = 0.057 µM); potent cytotoxicity against HCT-116 cancer cells (IC₅₀ = 6 nM). rsc.orgnih.gov
Compounds 6o, 6q EGFR T790M, HER2Potent dual inhibitors; exhibited high cytotoxic activity against HCT-116 and MCF-7 cells. nih.gov
Prodrugs (e.g., 4a) Various Kinases (via parent drug)Improved aqueous solubility and favorable pharmacokinetic profile compared to the parent drug. unisi.itnih.gov
Compound 5i EGFR, VEGFR-2Identified as a potent non-selective dual EGFR/VGFR2 inhibitor. nih.govmdpi.com

Translational Research Perspectives and Preclinical Development Challenges

The journey of a promising chemical entity from the laboratory to a clinically approved therapeutic is fraught with challenges. For derivatives of this compound, a scaffold that has demonstrated significant potential in anticancer research, the transition from bench to bedside requires overcoming several preclinical development hurdles. nih.gov This section outlines the key translational research perspectives and the challenges that must be addressed to realize the therapeutic potential of this class of compounds.

A primary obstacle in the preclinical development of many pyrazolo[3,4-d]pyrimidine derivatives is their suboptimal aqueous solubility. unisi.it This characteristic can significantly hinder their bioavailability and, consequently, their therapeutic efficacy in vivo. Poor solubility can lead to low absorption, rapid metabolism, and elimination, which are major reasons for the failure of drug candidates in preclinical and clinical trials. Research has shown that despite promising anticancer activity in various cell lines, the poor water solubility of these molecules could threaten their future development as clinical drug candidates. nih.gov

To address this critical issue, researchers are exploring innovative formulation and medicinal chemistry strategies. One promising approach is the use of nanosystems for drug delivery. Encapsulating pyrazolo[3,4-d]pyrimidine derivatives into albumin nanoparticles and liposomes has been investigated to improve their solubility profile and pharmacokinetic properties. nih.gov For instance, a study focusing on four pyrazolo[3,4-d]pyrimidine compounds with anti-neuroblastoma activity demonstrated that encapsulation in liposomes, creating a nanosystem referred to as LP-2, is an effective method to overcome poor water solubility. nih.gov These nanosystems are characterized by their size, surface charge (ζ-potential), and entrapment efficiency to ensure optimal drug delivery. nih.gov

Another effective strategy is the prodrug approach. unisi.it This involves chemically modifying the parent drug to create a more soluble derivative that, once administered, is metabolized into the active form. A set of pyrazolo[3,4-d]pyrimidine prodrugs was synthesized and showed higher aqueous solubility and enhanced pharmacokinetic properties. unisi.it In vitro studies on these prodrugs demonstrated favorable hydrolysis in human and murine serum and an increased ability to cross cell membranes compared to the parent drugs, which translated to better cytotoxicity against human glioblastoma U87 cells. unisi.it

The table below summarizes the improved properties of a prodrug compared to its parent drug, highlighting the potential of this approach in overcoming preclinical development challenges.

PropertyParent Drug (4)Prodrug (4a)
Aqueous Solubility SuboptimalImproved
Cellular Permeability LowerIncreased
In Vitro Cytotoxicity (U87 cells) Less EffectiveMore Effective
In Vivo Efficacy Less Favorable PharmacokineticsProfitable Pharmacokinetic Profile
Data derived from studies on pyrazolo[3,4-d]pyrimidine prodrugs for glioblastoma. unisi.it

Beyond solubility and bioavailability, another significant preclinical challenge is ensuring the metabolic stability of these compounds. In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic profile of new derivatives. nih.govrsc.org Studies have utilized human liver microsomes (HLM) to assess metabolic stability, which is a key determinant of a drug's half-life and dosing regimen. unisi.it

Furthermore, the development of robust and relevant in vivo cancer models is essential for evaluating the efficacy of these compounds. While many derivatives have shown potent activity in cell-based assays against a range of cancer cell lines including breast, colon, and lung cancer, their performance in more complex biological systems needs thorough investigation. researchgate.netnih.govnih.govnih.gov For example, the efficacy of some derivatives has been confirmed in xenograft mouse models of neuroblastoma, which is a critical step in preclinical validation. nih.gov

The table below presents the cytotoxic activity of selected 3,6-dimethyl-5-(4-substituted-benzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-ones against the MCF-7 human breast adenocarcinoma cell line, illustrating the potent in vitro activity that encourages further preclinical development.

Compound No.IC50 (µM) on MCF-7 Cells
10a 17
10b 12
10c 18
10d 12
10e 11
IC50 values indicate the concentration required to inhibit 50% of cell growth. researchgate.net

Q & A

Q. What are the common synthetic routes for 3H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives in academic research?

The compound and its derivatives are synthesized via:

  • Intramolecular cyclization : Heating intermediates like pyrazole carboxylic acid amides or dithioesters under controlled conditions yields the core structure .
  • Green chemistry approaches : Acidic cesium salt of Preyssler nanoparticles enables efficient synthesis in acetic acid with 100% selectivity for 6-aryl derivatives .
  • Aqueous-phase synthesis : Water as a solvent facilitates rapid and efficient synthesis, reducing environmental impact .
  • Halogenation : Chlorination using reagents like phosphoryl oxychloride or trichloroisocyanuric acid introduces substituents at specific positions .

Q. What spectroscopic techniques are employed to confirm the structure of this compound derivatives?

  • NMR and MS : Used to verify substituent positions and molecular integrity. For example, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR confirmed the structure of 6-((3-fluorobenzyl)thio) derivatives, while MS validated molecular weights .
  • X-ray crystallography : Resolved the monoclinic crystal structure of 1-(2-chloroethyl)-substituted derivatives, confirming intermolecular hydrogen bonding patterns .

Q. How are bioactivities such as anticancer properties evaluated for this compound class?

  • In vitro assays : Derivatives are tested against cancer cell lines (e.g., HCT-116, MCF-7) to measure percent inhibition. For instance, (Z)-3,6-dimethyl-1-phenyl derivatives showed 67.3–72.0% inhibition .
  • Structure-activity relationship (SAR) studies : Modifications like sulfur atom incorporation or fluorobenzyl thioether groups enhance cytotoxicity .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of 6-substituted derivatives?

  • Catalyst selection : Preyssler nanoparticles improve selectivity and recyclability, achieving 100% product selectivity in acetic acid .
  • Solvent effects : Water-mediated reactions reduce side products and enhance reaction rates .
  • Temperature control : Chlorination at reflux (e.g., 61–65% yield for 4-chloro derivatives) balances reactivity and decomposition .

Q. How to address regioselectivity challenges in functionalizing the pyrazolo[3,4-d]pyrimidinone core?

  • Directing groups : Substituents like thioethers (e.g., 6-((3-fluorobenzyl)thio)) guide reactions to specific positions .
  • Reagent choice : Phosphoryl oxychloride selectively chlorinates the 4-position over competing sites .
  • Computational modeling : Predicts reactive sites using density functional theory (DFT) or molecular docking, though direct evidence in the provided literature is limited .

Q. How to resolve contradictions in bioactivity data between structurally similar derivatives?

  • Purity validation : HPLC analysis (e.g., 96–99% purity in ALDH1A inhibitors) ensures observed bioactivity is compound-specific .
  • Substituent effects : Compare analogs with incremental changes (e.g., 3-fluorobenzyl vs. oxetan-3-yl groups) to isolate pharmacophoric motifs .
  • Mechanistic studies : Evaluate downstream targets (e.g., ALDH1A inhibition or angiogenic pathways) to explain divergent activities .

Q. What methodologies support the design of novel derivatives with enhanced pharmacological profiles?

  • Hybrid scaffolds : Combine pyrazolo[3,4-d]pyrimidinone cores with triazole or oxadiazole moieties to exploit synergistic bioactivity .
  • Metabolite integration : Structural analogs of purine nucleosides (e.g., inosine derivatives) leverage endogenous pathways for neuroprotection or immunomodulation .
  • In silico screening : Molecular docking with targets like ALDH1A or adenosine receptors prioritizes derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.